molecular formula C22H28N4 B2482128 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 890639-01-7

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2482128
CAS No.: 890639-01-7
M. Wt: 348.494
InChI Key: UOCLXXZZGUZRGQ-UHFFFAOYSA-N
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Description

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a piperidine ring and a pyrazolo[1,5-a]pyrimidine core, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3,5-dimethylpiperidine with 2,5-dimethyl-3-(p-tolyl)pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Dihydropyrazolo[1,5-a]pyrimidine

Uniqueness

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural feature may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4/c1-14-6-8-19(9-7-14)21-18(5)24-26-20(11-17(4)23-22(21)26)25-12-15(2)10-16(3)13-25/h6-9,11,15-16H,10,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCLXXZZGUZRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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